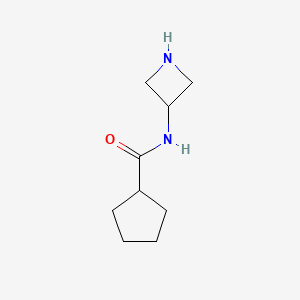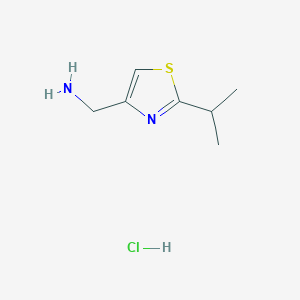
(2-异丙基噻唑-4-基)甲胺盐酸盐
描述
(2-Isopropylthiazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H13ClN2S It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
科学研究应用
(2-Isopropylthiazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
It is used as a reagent in the synthesis of heteroarylmethyl amides .
Mode of Action
It is known to be involved in the synthesis of heteroarylmethyl amides
Biochemical Pathways
As a reagent in the synthesis of heteroarylmethyl amides , it may influence the pathways these compounds are involved in.
Result of Action
It is known to be a reagent in the synthesis of heteroarylmethyl amides , which are used as HDL-raising agents .
Action Environment
It is recommended to be stored in a sealed, dry environment at room temperature .
生化分析
Biochemical Properties
(2-Isopropylthiazol-4-yl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of heteroarylmethyl amides and peptide analogs . It interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of desired products. The compound’s interaction with biomolecules is primarily through its amine group, which can form hydrogen bonds and ionic interactions with active sites of enzymes.
Cellular Effects
The effects of (2-Isopropylthiazol-4-yl)methanamine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, (2-Isopropylthiazol-4-yl)methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s amine group allows it to form stable complexes with enzyme active sites, leading to inhibition or activation of enzymatic activity. Furthermore, it can induce changes in gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Isopropylthiazol-4-yl)methanamine hydrochloride change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes becoming more pronounced over extended periods of exposure
Dosage Effects in Animal Models
The effects of (2-Isopropylthiazol-4-yl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal activity without causing toxicity .
Metabolic Pathways
(2-Isopropylthiazol-4-yl)methanamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Its interactions with enzymes such as cytochrome P450 can influence its biotransformation and clearance from the body .
Transport and Distribution
Within cells and tissues, (2-Isopropylthiazol-4-yl)methanamine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylthiazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-isopropylthiazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Material: 2-Isopropylthiazole
Reagents: Formaldehyde, Ammonium chloride
Conditions: Acidic medium, typically hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of (2-Isopropylthiazol-4-yl)methanamine hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch Reaction: Large reactors are used to mix the starting materials and reagents.
Purification: The product is purified through crystallization or recrystallization techniques.
Quality Control: Analytical methods such as HPLC and NMR are used to verify the purity and composition of the final product.
化学反应分析
Types of Reactions
(2-Isopropylthiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Saturated thiazole derivatives
Substitution Products: Alkylated or acylated derivatives
相似化合物的比较
Similar Compounds
- (2-Methylthiazol-4-yl)methanamine hydrochloride
- (2-Ethylthiazol-4-yl)methanamine hydrochloride
- (2-Propylthiazol-4-yl)methanamine hydrochloride
Uniqueness
(2-Isopropylthiazol-4-yl)methanamine hydrochloride is unique due to its specific isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted research applications.
属性
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCVBAFZQGKHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694532 | |
| Record name | 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262771-25-4 | |
| Record name | 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


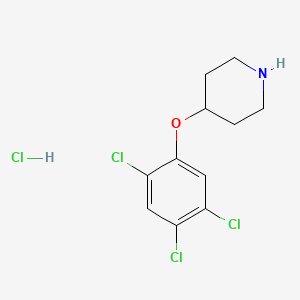
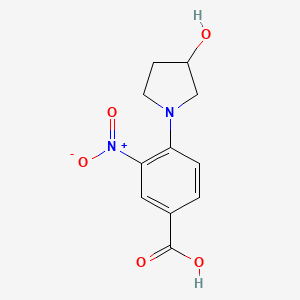
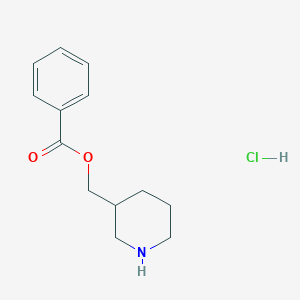
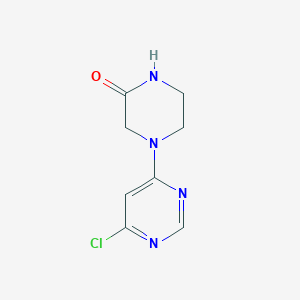
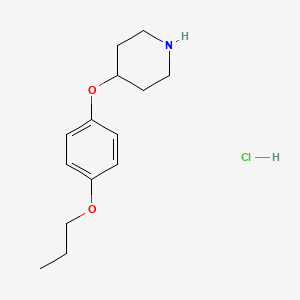
![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
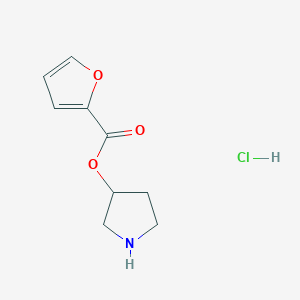
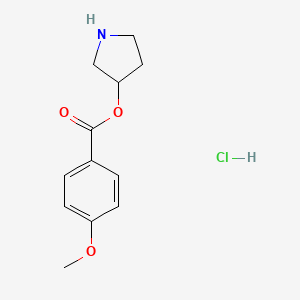
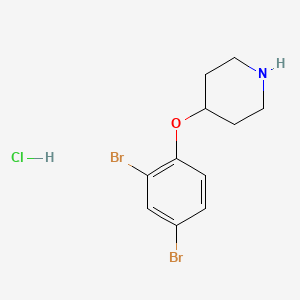
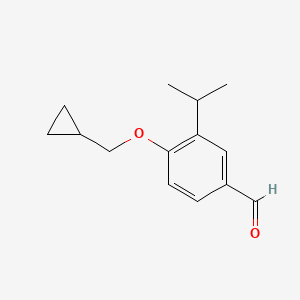
![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)
![4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394781.png)
![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)
